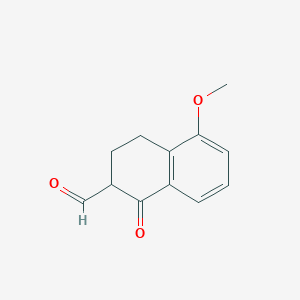

2-Formyl-5-methoxy-1-tetralone

Description

Overview of Tetralone Frameworks in Advanced Organic Synthesis

The tetralone scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a cyclohexanone (B45756) ring, represents a cornerstone in the field of organic synthesis. edu.krd These frameworks, specifically the α-tetralone (3,4-dihydro-2H-naphthalen-1-one) and β-tetralone (3,4-dihydro-1H-naphthalen-2-one) isomers, are not merely synthetic curiosities but are integral components of a vast array of natural products and pharmaceutically active molecules. edu.krdsemanticscholar.org Their prevalence in bioactive compounds, including antibiotics, antidepressants, and antitumor agents, has cemented their importance as privileged structures in medicinal chemistry. edu.krd

The reactivity of the tetralone core, characterized by the presence of a ketone and an aromatic ring, allows for a diverse range of chemical transformations. This versatility makes them ideal starting materials for the construction of more complex molecular architectures, such as steroids, alkaloids, and various heterocyclic systems. edu.krdsemanticscholar.org Synthetic chemists have developed numerous strategies to construct the tetralone framework itself, including Friedel-Crafts acylation-cyclization, Diels-Alder reactions, and radical cyclization reactions, highlighting the continuous interest and innovation in this area. semanticscholar.org The strategic functionalization of the tetralone skeleton further expands its utility, enabling the synthesis of a broad spectrum of compounds with significant biological activities. acs.org

Historical Development of Formylation and Methoxy-Substitution Strategies in Polycyclic Systems

The introduction of a formyl group (-CHO) and a methoxy (B1213986) group (-OCH3) into polycyclic systems are fundamental transformations in organic synthesis, each with a rich history. Formylation, the process of adding a formyl group, is a powerful tool for introducing a versatile chemical handle that can be readily converted into other functional groups. numberanalytics.comwikipedia.org One of the earliest and most significant methods for formylating aromatic compounds is the Vilsmeier-Haack reaction, first reported in 1927. numberanalytics.com This reaction, which typically uses a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), has become a mainstay for the synthesis of aldehydes. numberanalytics.com Other notable formylation methods include the Gattermann-Koch reaction, which utilizes carbon monoxide and hydrochloric acid, and the Reimer-Tiemann reaction, which is particularly effective for the ortho-formylation of phenols. wikipedia.orgwikipedia.org The choice of formylation agent and reaction conditions is crucial and depends on the specific substrate and desired regioselectivity. nih.govresearchgate.net

The strategic placement of methoxy groups on aromatic rings has also been a long-standing practice in organic synthesis, particularly in the construction of natural products and pharmaceuticals. Methoxy groups can influence the electronic properties of a molecule, directing further chemical reactions and modulating biological activity. In the context of tetralones, methoxy substitution has been shown to be important for the biological activity of various derivatives, including those with anticancer and cholinesterase inhibitory properties. rasayanjournal.co.inresearchgate.net The synthesis of methoxy-substituted tetralones often begins with appropriately substituted benzene derivatives, which are then elaborated into the bicyclic tetralone framework through established cyclization methods. semanticscholar.orgresearchgate.net The interplay between the methoxy substituent and other functional groups on the tetralone ring system is a key consideration in the design of synthetic routes and the exploration of new bioactive compounds.

Significance of 2-Formyl-5-methoxy-1-tetralone as a Strategic Synthetic Intermediate

This compound has emerged as a particularly valuable and strategic intermediate in the synthesis of complex organic molecules. Its structure incorporates the key features of a tetralone framework, a reactive formyl group, and an electron-donating methoxy group, making it a versatile building block for a variety of synthetic endeavors. molaid.comgoogle.com The formyl group at the 2-position allows for a wide range of subsequent chemical modifications, including condensations, oxidations, and reductions, providing access to a diverse array of more complex structures. numberanalytics.com

The presence of the methoxy group at the 5-position influences the reactivity of the aromatic ring and can play a crucial role in directing the regioselectivity of further transformations. This specific substitution pattern is found in the precursors to various biologically active compounds. For instance, derivatives of 5-methoxy-1-tetralone (B1585004) have been investigated for their potential in the development of treatments for neurodegenerative diseases and cancer. researchgate.netgoogle.com The synthesis of this compound itself can be achieved from 5-methoxy-1-tetralone, a commercially available starting material, further enhancing its appeal as a synthetic intermediate. The strategic importance of this compound lies in its ability to serve as a readily accessible and highly functionalized platform for the efficient construction of intricate molecular architectures with potential therapeutic applications. researchgate.netgoogle.com

Structure

3D Structure

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

5-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carbaldehyde |

InChI |

InChI=1S/C12H12O3/c1-15-11-4-2-3-10-9(11)6-5-8(7-13)12(10)14/h2-4,7-8H,5-6H2,1H3 |

InChI Key |

MTXHQLZDDPFKIF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1CCC(C2=O)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Formyl 5 Methoxy 1 Tetralone

Retrosynthetic Analyses and Strategic Disconnections

A logical retrosynthetic analysis of 2-Formyl-5-methoxy-1-tetralone suggests two primary disconnection strategies. The most straightforward approach involves a C-C bond disconnection at the C2 position, removing the formyl group. This leads back to the readily available precursor, 5-methoxy-1-tetralone (B1585004). This strategy places the synthetic challenge on the selective formylation of the α-position of the ketone.

A more complex, yet potentially more versatile, approach involves disconnecting the tetralone ring itself. This can be envisioned through a Friedel-Crafts-type disconnection, breaking the bond between the aromatic ring and the carbonyl-containing side chain. This retrosynthetic pathway would necessitate the synthesis of a suitably substituted aromatic precursor and a four-carbon chain bearing the latent formyl and ketone functionalities, which would then be cyclized to form the target tetralone.

Direct Formylation Approaches for Methoxy-Tetralone Scaffolds

The direct introduction of a formyl group onto the 5-methoxy-1-tetralone core is a common and often efficient method for the synthesis of the target compound. This can be achieved through both classical and modern synthetic methods.

Classical Reagents and Reaction Conditions for Formylation

Several classical named reactions are applicable for the formylation of ketones like 5-methoxy-1-tetralone. These methods typically involve the use of a formylating agent and a catalyst or promoter.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds, and it can also be applied to activated ketones. The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). The reaction with a methoxy-tetralone would proceed through the formation of an enol or enolate intermediate, which then attacks the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt yields the desired β-ketoaldehyde.

Another classical approach is the Claisen condensation using a formate (B1220265) ester, such as ethyl formate, in the presence of a strong base like sodium ethoxide or sodium hydride. The base deprotonates the α-carbon of the 5-methoxy-1-tetralone to form an enolate, which then acts as a nucleophile, attacking the carbonyl group of the formate ester. An acidic workup then yields the this compound.

| Classical Formylation Method | Reagents | General Conditions |

| Vilsmeier-Haack Reaction | Phosphorus oxychloride, N,N-Dimethylformamide (DMF) | Reaction of the ketone with the pre-formed or in situ generated Vilsmeier reagent, followed by aqueous workup. |

| Claisen Condensation | Ethyl formate, Strong base (e.g., NaOEt, NaH) | Reaction of the ketone and formate ester in the presence of a stoichiometric amount of base, followed by acidic workup. |

Modern Catalytic Methods for Selective Formyl Group Introduction

While classical methods are effective, modern synthetic chemistry has seen the development of more selective and milder catalytic approaches for formylation. These methods often offer advantages in terms of functional group tolerance and reaction conditions.

Organocatalysis has emerged as a powerful tool for various organic transformations, including α-functionalization of carbonyl compounds. While specific examples for the direct formylation of 5-methoxy-1-tetralone using organocatalysts are not extensively reported, the general principles of enamine and iminium ion catalysis could be applied. A chiral secondary amine catalyst could, in principle, activate the tetralone towards a reaction with an electrophilic formylating agent, potentially offering an enantioselective route to chiral this compound derivatives.

Transition metal-catalyzed formylation reactions, although less common for the direct α-formylation of ketones, represent another potential avenue. Palladium or rhodium catalysts, for instance, could potentially mediate the carbonylation of an enolate or a related derivative in the presence of a formyl source. Further research and development in this area could lead to novel and efficient catalytic systems for the synthesis of the target compound.

Construction of the Tetralone Core with Pre-Installed Formyl and Methoxy (B1213986) Groups

An alternative to the direct formylation of a pre-formed tetralone is the construction of the bicyclic ring system from precursors that already contain the necessary formyl and methoxy groups, or their synthetic equivalents.

Cyclization Strategies

Intramolecular cyclization reactions are a cornerstone of ring synthesis. A plausible strategy for this compound involves the Friedel-Crafts acylation of a suitably substituted benzene (B151609) derivative. For instance, a compound containing a 3-methoxyphenyl (B12655295) group attached to a five-carbon chain bearing a protected aldehyde and a carboxylic acid or its derivative could be cyclized under acidic conditions. The intramolecular acylation would form the six-membered ring and establish the tetralone core.

Another potential cyclization approach is the Nazarov cyclization . While typically used for the synthesis of five-membered rings, variations of this reaction could potentially be adapted for the construction of the tetralone system, particularly if a suitable divinyl ketone precursor bearing the required methoxy and protected formyl groups could be synthesized.

Annulation Sequences

Annulation reactions, which involve the formation of a new ring onto an existing one, provide another powerful synthetic tool. The Robinson annulation is a classic example, though its direct application to form a tetralone with the specific substitution pattern of the target molecule would require a carefully designed set of reactants. A Michael addition of a nucleophile to an α,β-unsaturated acceptor, followed by an intramolecular aldol (B89426) condensation, is the key sequence. Designing a precursor that would lead to the desired this compound would be a significant synthetic challenge but could offer a high degree of control over the final structure.

The Diels-Alder reaction could also be envisioned as a method to construct the carbocyclic framework. A reaction between a suitably substituted diene and a dienophile carrying the latent formyl and ketone functionalities could, in principle, generate a cyclohexene (B86901) derivative that could then be further elaborated to the final tetralone structure.

| Ring Construction Strategy | Key Reaction | Precursor Requirements |

| Cyclization | Friedel-Crafts Acylation | Substituted benzene with a side chain containing a protected aldehyde and a carboxylic acid derivative. |

| Cyclization | Nazarov Cyclization | Divinyl ketone precursor with appropriate methoxy and protected formyl substitution. |

| Annulation | Robinson Annulation | Specifically designed Michael donor and acceptor to form the substituted tetralone ring. |

| Annulation | Diels-Alder Reaction | Substituted diene and a dienophile containing precursors to the formyl and ketone groups. |

Comparative Analysis of Synthetic Routes: Efficiency and Regio-/Stereoselectivity Considerations

The most prevalent and efficient method for synthesizing this compound is the base-catalyzed condensation of 5-methoxy-1-tetralone with an alkyl formate, such as ethyl formate. This reaction is a variation of the Claisen condensation.

Route 1: Base-Catalyzed Formylation

This method involves the reaction of 5-methoxy-1-tetralone with ethyl formate in the presence of a strong base, typically sodium methoxide (B1231860), in an anhydrous aprotic solvent like benzene or toluene. The base deprotonates the α-carbon (C2) of the tetralone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl formate. Subsequent elimination of the ethoxide group yields the β-ketoaldehyde product.

A representative procedure involves adding the tetralone and ethyl formate to a suspension of sodium methoxide in a dry solvent under an inert atmosphere. ijrbat.in The reaction is typically stirred overnight, allowing it to proceed to completion. ijrbat.in The product is then isolated by an acidic workup, which protonates the enolate. This method is highly efficient and regioselective. The formylation occurs exclusively at the C2 position due to the higher acidity of the α-hydrogens adjacent to the carbonyl group. The alternative α-position (C8a) is part of the aromatic ring and not susceptible to deprotonation under these conditions. Due to the formation of the stable enol tautomer, stereoselectivity at the C2 position is not a primary concern as the product is achiral.

Alternative Route Consideration: Vilsmeier-Haack Reaction

Another common formylation technique is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (formed from a substituted formamide like DMF and phosphorus oxychloride). While effective for many electron-rich aromatic and heterocyclic compounds, its application to 1-tetralone (B52770) substrates does not yield the desired 2-formyl product. Instead, studies on various methoxy-1-tetralones have shown that the Vilsmeier reaction leads to the formation of 1-chloro-2-formyl-3,4-dihydronaphthalene derivatives. chemicalforums.com The reaction proceeds via the enol form of the tetralone, but subsequent reaction with the Vilsmeier reagent results in both formylation and chlorination, followed by dehydration. This fundamentally different outcome makes the Vilsmeier-Haack reaction an unsuitable route for the synthesis of this compound.

Comparative Summary

The following table provides a comparative analysis of these synthetic approaches.

| Feature | Base-Catalyzed Formylation | Vilsmeier-Haack Reaction |

| Starting Material | 5-Methoxy-1-tetralone | 5-Methoxy-1-tetralone |

| Reagents | Sodium methoxide, Ethyl formate | DMF, Phosphorus oxychloride |

| Product | This compound | 1-Chloro-2-formyl-5-methoxy-3,4-dihydronaphthalene |

| Efficiency | High, often yielding nearly pure product before crystallization. ijrbat.in | Not applicable for the target compound. |

| Regioselectivity | Excellent; formylation occurs exclusively at the C2 position. | N/A for target synthesis; reaction occurs at C1 and C2. chemicalforums.com |

| Stereoselectivity | Not applicable (achiral enol product). | Not applicable. |

| Suitability | High: The most direct and effective method reported. | Low: Yields an entirely different chemical structure. |

This analysis clearly establishes that base-catalyzed condensation with an alkyl formate is the superior and, in practice, the only viable route for the high-yield, regioselective synthesis of this compound.

Green Chemistry Principles and Sustainable Synthetic Protocols

The traditional base-catalyzed formylation, while effective, presents several challenges from a green chemistry perspective. Adherence to the principles of green chemistry necessitates the minimization of hazardous substances, the use of safer solvents, and the improvement of energy efficiency.

Critique of the Traditional Protocol:

Hazardous Solvents: The use of benzene as a solvent is a significant drawback. ijrbat.in Benzene is a known carcinogen and a volatile organic compound (VOC), making it a high-priority substance to replace.

Hazardous Reagents: Strong bases like sodium methoxide (often prepared from sodium metal) or sodium hydride require careful handling in anhydrous conditions to avoid violent reactions with water. chemicalforums.com

Proposed Sustainable Improvements:

In line with green chemistry principles, several modifications to the classical protocol can be proposed to create a more sustainable synthetic process.

Solvent Replacement: The primary target for improvement is the replacement of benzene. Modern solvent selection guides recommend several greener alternatives for reactions of this type. acs.orgrsc.org

Bio-based Solvents: Solvents derived from renewable feedstocks, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), are excellent alternatives to chlorinated solvents and ethers like THF. sigmaaldrich.com Anisole has also been identified as a sustainable solvent for related carbonylation reactions. rsc.org

Solvent-Free Conditions: For some Claisen-type condensations, solvent-free protocols have been developed, often involving heating the neat reactants with a solid base. acs.org This approach dramatically reduces waste and eliminates hazards associated with volatile solvents. Investigating a similar solvent-free reaction for the formylation of 5-methoxy-1-tetralone could offer significant environmental benefits. acs.org

Alternative Bases: While sodium methoxide is effective, exploring alternative bases could enhance the safety and environmental profile of the synthesis.

Potassium tert-butoxide (KOtBu) is a strong base that is often considered easier and safer to handle than sodium hydride. chemicalforums.com

Using the alkoxide that matches the ester (e.g., sodium methoxide for methyl formate) prevents transesterification, which is a key consideration for maintaining product integrity. stackexchange.com

Process Optimization: Further research could focus on catalytic systems that might operate under milder conditions or reduce the amount of base required, thereby minimizing waste.

The following table summarizes potential green improvements to the synthesis.

| Green Chemistry Principle | Traditional Method Component | Proposed Sustainable Alternative |

| Safer Solvents | Benzene ijrbat.in | 2-MeTHF, CPME, Anisole, or solvent-free conditions. rsc.orgsigmaaldrich.comacs.org |

| Accident Prevention | Sodium methoxide (from Na metal) | Potassium tert-butoxide, commercially available sodium methoxide. chemicalforums.com |

| Waste Prevention | Solvent-based reaction and workup | Solvent-free reaction; process intensification to reduce waste streams. acs.org |

By implementing these changes, the synthesis of this compound can be significantly improved to align with modern standards of sustainable and environmentally responsible chemical manufacturing.

Chemical Reactivity and Transformation Pathways of 2 Formyl 5 Methoxy 1 Tetralone

Reactions at the Formyl Moiety

The formyl group, being a reactive aldehyde, is the primary site for a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the formyl group is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to building molecular complexity. Classic condensation reactions, such as the Knoevenagel or aldol (B89426) condensations, are expected pathways for this compound. sigmaaldrich.comwikipedia.org In these reactions, an active hydrogen compound adds to the aldehyde, typically followed by dehydration to yield an α,β-unsaturated system. wikipedia.org This reactivity allows for the extension of the carbon chain at the C-2 position, introducing diverse structural motifs.

Formyl Group Manipulations for Structural Diversification

Beyond simple oxidation and reduction, the formyl group can be manipulated in various ways to diversify the molecular structure. One significant transformation is decarbonylation, the removal of the formyl group as carbon monoxide, which can be accomplished using certain transition metal catalysts. wikipedia.orgchemrxiv.org This reaction would convert 2-formyl-5-methoxy-1-tetralone back to its parent compound, 5-methoxy-1-tetralone (B1585004).

The formyl group also serves as a temporary activating group for the α-position. ijrbat.in After facilitating reactions at the C-2 position, it can be removed, a strategy often employed in the synthesis of substituted ketones. ijrbat.in

Reactivity of the Tetralone Carbonyl System

The tetralone portion of the molecule, particularly the α-carbon and the ketone carbonyl, offers another dimension of reactivity.

Enolate Chemistry and α-Functionalization Pathways

The hydrogen atom at the C-2 position, situated between two carbonyl groups, is highly acidic. This facilitates the easy formation of an enolate anion in the presence of a base. This enolate is a key intermediate for a variety of α-functionalization reactions.

The synthesis of this compound itself is a prime example of α-functionalization of the parent ketone, 5-methoxy-1-tetralone. The Vilsmeier-Haack reaction, for instance, involves the formylation of electron-rich aromatic compounds and can be applied to ketones to introduce a formyl group at the α-position. wikipedia.orgorganic-chemistry.orgchemistrysteps.comjk-sci.comijpcbs.com This reaction proceeds through an electrophilic substitution on the enol or enolate form of the ketone. organic-chemistry.org

Another important reaction involving the α-position is the Knoevenagel condensation. A kinetic study of the acid-catalyzed Knoevenagel condensation between 5-methoxy-1-tetralone and glyoxylic acid has been reported to produce (E)-2-(5-methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid. mdpi.comsciforum.net This reaction highlights the reactivity of the α-methylene group adjacent to the ketone, which acts as the nucleophile in the condensation. sigmaaldrich.commdpi.com The reaction demonstrates high yields at elevated temperatures. mdpi.comsciforum.net

Table 1: Knoevenagel Condensation of 5-Methoxy-1-tetralone with Glyoxylic Acid

| Temperature (°C) | Reaction Time (h) | Stirring Speed (rpm) | Yield (%) |

|---|---|---|---|

| 75 | 24 | 400 | 90.30 mdpi.comsciforum.net |

| 80 | 24 | 400 | 93.75 mdpi.comsciforum.net |

Data sourced from Herrera, M.E., et al. mdpi.comsciforum.net

Reactions Involving the Ketone Carbonyl Group

The ketone carbonyl of the tetralone ring can also undergo characteristic reactions. It can be reduced to a secondary alcohol using stronger reducing agents or under conditions that also reduce the aldehyde. For example, reagents like lithium aluminum hydride (LiAlH₄) would typically reduce both carbonyl groups.

The ketone can also be converted into other derivatives, such as oximes or hydrazones, by reacting with hydroxylamine (B1172632) or hydrazine (B178648) derivatives, respectively. The conversion of ketones to their corresponding oximes is a common derivatization and can serve as a protective group or as an intermediate for other transformations, such as the Beckmann rearrangement. nih.gov These reactions provide pathways to nitrogen-containing heterocyclic structures fused to the tetralone framework.

Transformations of the Methoxy-Substituted Aromatic Ring

The benzene (B151609) ring of the tetralone scaffold, activated by the methoxy (B1213986) group, is susceptible to various transformations that can modify its substitution pattern or lead to a fully aromatic naphthalene (B1677914) system.

The aromatic ring of this compound contains two directing groups: the methoxy group at the C-5 position and the fused alkyl ring portion of the tetralone structure. Both of these are activating groups that direct incoming electrophiles to the ortho and para positions. dalalinstitute.com

The methoxy group is a strong activating group and directs electrophilic attack to the C-6 (ortho) and C-8 (para) positions. The fused alkyl ring is a weaker activating group that also directs to the C-6 (ortho) and C-8 (para) positions. The synergistic effect of these two groups strongly activates the C-6 and C-8 positions for electrophilic aromatic substitution (EAS). The C-7 position is significantly less activated.

Due to steric hindrance from the adjacent tetralone ring, substitution at the C-6 position is generally favored over the C-8 position. The predicted outcomes for common EAS reactions are based on these directing effects. mnstate.edulkouniv.ac.in

| Reaction | Reagents | Electrophile | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-Formyl-6-nitro-5-methoxy-1-tetralone |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 6-Bromo-2-formyl-5-methoxy-1-tetralone |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-Formyl-5-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-6-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 6-Acyl-2-formyl-5-methoxy-1-tetralone |

This table presents predicted products based on established principles of electrophilic aromatic substitution, as direct experimental data for this specific substrate is limited.

The tetralone ring can undergo dehydrogenation to form a fully aromatic naphthalene system. This transformation is a key reaction for this class of compounds, providing access to highly functionalized naphthalenes. researchgate.netwikipedia.org Research has shown that 2-carbonyl-1-tetralones, a class to which this compound belongs, can be effectively aromatized under basic conditions through aerobic oxidation. researchgate.net This process typically involves the formation of an enolate, which is then oxidized to introduce a double bond, leading to the stable aromatic naphthol product. Other established methods for the aromatization of tetralones include catalytic dehydrogenation at elevated temperatures. wikipedia.org

| Method | Reagents/Conditions | Product Type | Reference |

| Aerobic Oxidation | Sodium hydride (NaH), DMSO, Blue light | 1-Hydroxy-2-naphthoate derivatives | researchgate.net |

| Catalytic Dehydrogenation | Platinum (Pt) catalyst, 200-450 °C | 1-Naphthol derivatives | wikipedia.org |

| Elemental Sulfur | Sulfur (S₈), High temperature | Phenylnaphthalene derivatives | wikipedia.org |

Applying the aerobic oxidation method to this compound is expected to yield 1-hydroxy-5-methoxy-2-naphthaldehyde.

Intramolecular Cyclization and Rearrangement Reactions

The 2-formyl-1-tetralone moiety exists in equilibrium with its hydroxymethylene enol tautomer. This 1,3-dicarbonyl-like functionality is a prime substrate for cyclization reactions. While specific examples of intramolecular cyclizations involving the this compound scaffold are not extensively documented, its structure is well-suited for such transformations. If a nucleophilic functional group were present on a side chain, particularly at the C-8 position of the aromatic ring, it could readily cyclize onto either the formyl or the ketone carbonyl, leading to the formation of a new fused heterocyclic ring.

Rearrangements involving the tetralone skeleton are also known, such as those initiated by the formation of oximes followed by treatment with acid anhydrides, which can lead to aromatization and ring-opened products. wikipedia.org However, specific rearrangement pathways for this compound require further investigation.

Role in Cascade and Domino Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. arkat-usa.org The bifunctional nature of this compound, possessing both a ketone and a highly reactive aldehyde, makes it an ideal starting material for constructing complex heterocyclic systems through cascade sequences.

These reactions often begin with a condensation reaction at the more electrophilic formyl group, which then initiates a series of intramolecular steps. For example, multicomponent reactions involving α-tetralone, various aldehydes, and active methylene (B1212753) compounds like malononitrile (B47326) or cyanoacetamide are known to produce highly substituted benzo[h]quinoline (B1196314) derivatives in a domino fashion. researchgate.net Similarly, the formyl-ketone structure can react with dinucleophiles such as urea, thiourea, or hydrazine to yield fused pyrimidine (B1678525) or pyrazole (B372694) ring systems. uomosul.edu.iq These sequences offer an efficient pathway to polycyclic heterocycles, which are scaffolds of significant interest in medicinal chemistry. arkat-usa.orgnih.gov

| Reactants | Reaction Type | Resulting Heterocyclic Core | Reference |

| α-Tetralone, Aromatic Aldehyde, Malononitrile | Ternary Condensation / Domino | 2-Alkoxy-4-aryl-3-cyano-5,6-dihydro-benzo[h]quinoline | researchgate.net |

| α-Tetralone, Aromatic Aldehyde, Cyanoacetamide | Ternary Condensation / Domino | 4-Aryl-3-cyano-1,2,5,6-tetrahydrobenzo[h]quinoline-2-one | researchgate.net |

| Formyl-ketone precursor, Hydrazine/Phenylhydrazine | Condensation-Cyclization | Pyrazoline | uomosul.edu.iq |

| Formyl-ketone precursor, Urea/Thiourea | Condensation-Cyclization | Pyrimidinone/Pyrimidine-2-thiol | uomosul.edu.iq |

Advanced Applications in Complex Molecular Architecture

2-Formyl-5-methoxy-1-tetralone as a Building Block for Polycyclic Systems

The inherent structural features of this compound make it an ideal starting material for the synthesis of polycyclic systems. The tetralone core itself is a bicyclic system, and the formyl and ketone functionalities serve as handles for the construction of additional rings. Various synthetic strategies can be employed to elaborate the structure of this compound into more complex polycyclic frameworks.

Methodologies such as Diels-Alder reactions and ring-rearrangement metathesis are powerful tools for constructing polycyclic systems. beilstein-journals.org While direct examples involving this compound are not extensively documented in publicly available research, the reactivity of the α,β-unsaturated ketone that can be formed from this compound makes it a suitable candidate for such transformations. For instance, the formyl group can be converted into various dienophiles or dienes, setting the stage for cycloaddition reactions to build new rings.

Furthermore, intramolecular condensation reactions, such as aldol (B89426) or Claisen condensations, can be envisioned to forge new cyclic structures. The strategic positioning of the formyl and ketone groups allows for the regioselective formation of new carbon-carbon bonds, leading to the assembly of intricate polycyclic scaffolds. The methoxy (B1213986) group on the aromatic ring can also influence the reactivity and regioselectivity of these reactions through its electronic effects. The general utility of methoxy-substituted tetralones in the synthesis of diterpenes and sesquiterpenes has been well-established, highlighting the potential of this compound in this area. researchgate.net

Table 1: Potential Reactions for Polycyclic Synthesis from this compound

| Reaction Type | Reactant Derived From this compound | Potential Product |

|---|---|---|

| Diels-Alder | α,β-Unsaturated ketone (via aldol condensation) | Fused six-membered ring |

| Robinson Annulation | Michael acceptor | New cyclohexenone ring |

| Intramolecular Aldol | Enolate of the tetralone | Fused five or six-membered ring |

Strategic Intermediate in the Total Synthesis of Chemically Significant Natural Product Frameworks

Tetralone derivatives are integral components of numerous biologically active natural products. semanticscholar.org Their presence in compounds with activities ranging from antiviral to anticancer underscores their significance. semanticscholar.org The total synthesis of these natural products often relies on the availability of functionalized tetralone building blocks. This compound, with its specific substitution pattern, represents a key precursor for a subset of these natural products.

The total synthesis of compounds like O-methylasparvenone and 10-norparvulenone, which possess a substituted tetralone core, showcases the importance of such intermediates. semanticscholar.org While the reported syntheses may start from different precursors, the structural features of this compound align well with the functionalities present in these and other related natural products. The formyl group can be readily transformed into other functional groups, such as a hydroxymethyl or a carboxyl group, which are often present in natural product frameworks.

Table 2: Natural Product Classes with Tetralone Scaffolds

| Natural Product Class | Example | Biological Activity |

|---|---|---|

| Terpenoids | Triptolide | Antitumor |

| Naphthoquinones | Juglone | Antifungal |

| Isobenzofurans | O-methylasparvenone | Serotonin receptor antagonist semanticscholar.org |

Utilization in the Synthesis of Non-Natural Analogs and Complex Scaffolds

The development of novel molecular scaffolds is a central theme in medicinal chemistry and drug discovery. Non-natural analogs of existing bioactive molecules are often synthesized to improve their pharmacological properties or to explore new biological activities. The versatile reactivity of this compound makes it an attractive starting point for the creation of such compounds.

The formyl group can participate in a wide range of chemical transformations, including reductive amination, Wittig reactions, and various condensation reactions. These reactions allow for the introduction of diverse substituents and the construction of novel molecular frameworks. For instance, condensation with amines or hydrazines can lead to the formation of heterocyclic systems fused to the tetralone core. The synthesis of various heterocyclic compounds from tetralone precursors has been reported, demonstrating the feasibility of this approach.

Moreover, the combination of the ketone and formyl groups allows for sequential or one-pot multi-component reactions, which can rapidly generate molecular complexity. This is particularly valuable in the construction of compound libraries for high-throughput screening. The ability to easily diversify the structure of this compound makes it a powerful tool for the exploration of new chemical space. The synthesis of steroidal compounds, for example, has been achieved using 6-methoxy-2-tetralone, indicating the potential of related tetralones in building complex and biologically relevant scaffolds. medcraveonline.com

Contributions to Chemical Biology Probes and Tools

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific protein or pathway. mskcc.orgescholarship.org The development of effective chemical probes requires a deep understanding of structure-activity relationships and the ability to synthesize molecules with specific properties. The tetralone scaffold has been incorporated into various bioactive molecules, and this compound can serve as a versatile platform for the development of novel chemical probes.

The formyl group can be used to attach reporter groups, such as fluorescent dyes or biotin tags, to the tetralone scaffold. olemiss.edu This allows for the visualization and tracking of the molecule in biological systems. Furthermore, the reactivity of the formyl group can be exploited to create covalent probes that form a stable bond with their biological target. This is particularly useful for identifying and characterizing the protein targets of a bioactive compound.

The development of bivalent ligands, which contain two distinct pharmacophores connected by a linker, is an emerging area in chemical biology. nih.gov These probes can be used to study protein-protein interactions and the formation of protein complexes. The synthetic accessibility and functional handles of this compound make it a suitable starting material for the construction of such complex molecular tools. While specific examples are yet to be widely reported, the potential for this compound to contribute to the development of novel chemical biology probes is significant.

Theoretical and Computational Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in understanding the intrinsic properties of 2-Formyl-5-methoxy-1-tetralone. While comprehensive studies specifically targeting this molecule are not extensively documented in peer-reviewed literature, its electronic structure can be analyzed using established computational methods like Density Functional Theory (DFT). Such studies would elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

These calculations would reveal the most electron-rich and electron-deficient regions of the molecule, thereby predicting its reactivity towards electrophiles and nucleophiles. The formyl group, being an electron-withdrawing group, is expected to influence the electronic properties of the tetralone ring system significantly. The methoxy (B1213986) group, a strong electron-donating group, will also play a crucial role in modulating the electron density, particularly on the aromatic ring.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT B3LYP/6-31G)*

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -2.1 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions. |

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters obtained from quantum chemical calculations.

Mechanistic Elucidation of Key Transformations and Reaction Pathways

Computational chemistry offers a powerful tool for investigating the mechanisms of reactions involving this compound. For instance, understanding its synthesis via formylation of 5-methoxy-1-tetralone (B1585004) can be achieved by modeling the reaction pathway. A relevant example is the Vilsmeier-Haack reaction, which is used for the formylation of activated aromatic and heterocyclic compounds. Studies on the Vilsmeier reaction of 6- and 7-methoxy-1-tetralones have shown that 1-tetralones yield 1-chloro-2-formyl-3,4-dihydronaphthalenes ias.ac.in. A proposed mechanism for such transformations involves the formation of a Vilsmeier reagent (a chloroiminium ion) which then acts as the formylating agent.

Another key reaction of the parent compound, 5-methoxy-1-tetralone, is the Knoevenagel condensation. A kinetic study of the acid-catalyzed Knoevenagel condensation between 5-methoxy-1-tetralone and glyoxylic acid revealed a pseudo-first-order kinetic model mdpi.com. This suggests that the reaction rate is primarily dependent on the concentration of the tetralone. The activation energy for this reaction was determined to be 43.1014 kJ/mol mdpi.com. Computational modeling of this and similar reactions involving this compound could map out the transition states and intermediates, providing a detailed, step-by-step understanding of the reaction mechanism.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its reactivity and interactions with other molecules. Conformational analysis, through computational methods, can identify the most stable conformations (lowest energy states) of the molecule. This involves exploring the potential energy surface by rotating the single bonds, particularly the C-C bond connecting the formyl group to the tetralone ring.

Prediction of Novel Reactivity and Selectivity in Catalytic Systems

Computational approaches are increasingly used to predict the outcome of chemical reactions, including the discovery of new transformations and the optimization of catalytic systems. For this compound, theoretical calculations could be employed to screen potential catalysts for various synthetic applications. For example, by modeling the interaction of the molecule with different chiral catalysts, it might be possible to predict the stereoselectivity of a reaction, guiding the design of experiments to synthesize specific enantiomers.

The reactivity of the carbonyl and formyl groups, as well as the activated alpha-carbon, makes this compound a versatile substrate for a range of catalytic transformations. Theoretical studies could explore its potential in asymmetric catalysis, organocatalysis, and transition-metal-catalyzed reactions, accelerating the discovery of novel and efficient synthetic routes to valuable chemical entities.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methods

The synthesis of 2-Formyl-5-methoxy-1-tetralone results in a chiral center at the C2 position. The control of this stereochemistry is a paramount objective for its application in pharmaceuticals and other chiral materials. Future research will undoubtedly focus on the development of novel stereoselective methods to access specific enantiomers of this compound and its derivatives.

Current asymmetric syntheses for related 2-substituted tetralones often rely on methods like asymmetric transfer hydrogenation of exocyclic double bonds. acs.orgthieme-connect.com However, the direct asymmetric formylation of 5-methoxy-1-tetralone (B1585004) remains a significant challenge. Future strategies are expected to move beyond classical resolution techniques towards more elegant and efficient catalytic asymmetric methods. The exploration of chiral catalysts, including organocatalysts (such as proline derivatives) and metal complexes featuring chiral ligands, will be crucial. core.ac.uk

Another promising avenue is the use of chiral phase-transfer catalysts, which have proven effective in a variety of asymmetric transformations. mdpi.comresearchgate.net These catalysts could facilitate the enantioselective formylation or alkylation of the tetralone scaffold under mild conditions. The development of such methods would provide access to enantiomerically pure building blocks, which are essential for the synthesis of complex, biologically active molecules.

| Catalytic System | Potential Advantages | Key Research Objective |

|---|---|---|

| Organocatalysis (e.g., Chiral Amines) | Metal-free, environmentally benign, readily available catalysts. | Achieving high enantioselectivity in the direct formylation of 5-methoxy-1-tetralone. |

| Transition Metal Catalysis (e.g., Rh, Ru with Chiral Ligands) | High catalytic activity and turnover numbers, potential for diverse transformations. acs.org | Designing ligands that can effectively control stereochemistry at the C2 position. |

| Chiral Phase-Transfer Catalysis | Mild reaction conditions, operational simplicity, suitable for large-scale synthesis. mdpi.com | Development of catalysts for enantioselective reactions on the tetralone core. |

Integration into Automated Synthesis and Flow Chemistry Platforms

The transition from traditional batch synthesis to automated and flow chemistry platforms offers significant advantages in terms of reproducibility, safety, and efficiency. nih.gov The integration of the synthesis of this compound and its derivatives into such platforms is a key future direction. Flow chemistry, in particular, allows for precise control over reaction parameters like temperature, pressure, and reaction time, which can lead to higher yields and purities. sciforum.net

Automated platforms would enable high-throughput synthesis and screening of libraries of this compound derivatives. sciforum.netresearchgate.net By systematically varying substituents on the aromatic ring or transforming the formyl and ketone groups, researchers can rapidly generate a multitude of new chemical entities for evaluation in drug discovery or materials science. This approach significantly accelerates the optimization of lead compounds. sciforum.net Furthermore, the hazardous reagents sometimes used in formylation or subsequent reactions can be handled more safely in closed-loop, automated flow systems.

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Reproducibility | Can be variable between scales. | High, due to precise control of parameters. sciforum.net |

| Safety | Higher risk with hazardous reagents and exotherms. | Enhanced, smaller reaction volumes, better heat transfer. sciforum.net |

| Scalability | Often requires re-optimization. | More straightforward by running the system for longer. |

| High-Throughput Screening | Labor-intensive. | Facilitated by automated reagent introduction and product collection. researchgate.net |

Exploration of Undiscovered Reactivity Modes for Unprecedented Transformations

The bifunctional nature of this compound, with its ketone and aldehyde groups in close proximity, opens the door to a wide range of chemical transformations that have yet to be fully explored. The α-position of the ketone is particularly reactive. wikipedia.org Future research will focus on leveraging this unique structural arrangement to achieve unprecedented molecular complexity.

One area of interest is the use of this compound in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. The formyl and ketone moieties can participate in sequential reactions, leading to the rapid assembly of novel heterocyclic systems fused to the tetralone core. Furthermore, the enolizable ketone can act as a nucleophile, while the formyl group is an electrophile, setting the stage for intricate intramolecular cascade reactions.

Investigations into novel cycloaddition reactions where the formyl group or an in situ generated derivative acts as a dienophile or dipolarophile could yield complex polycyclic structures. The reactivity of derivatives of 2-Formyl-1-tetralone has been a subject of study, and expanding this to the 5-methoxy analog is a logical next step. acs.orgias.ac.in

| Reaction Type | Hypothetical Transformation of this compound | Potential Outcome |

|---|---|---|

| Multicomponent Reactions | Reaction with an amine and an isocyanide (e.g., Ugi-type reaction). | Rapid synthesis of complex, drug-like scaffolds. |

| Cascade Cyclizations | Intramolecular aldol (B89426) addition followed by cyclization with a third component. | Formation of novel fused polycyclic systems. |

| [4+2] Cycloadditions (Diels-Alder) | Conversion of the formyl group to an α,β-unsaturated system to react with a diene. | Construction of highly substituted, bridged ring systems. |

Design of Next-Generation Tetralone Scaffolds for Materials Science and Advanced Organic Synthesis

The tetralone scaffold is a privileged structure in medicinal chemistry and is increasingly finding applications in materials science. nbinno.comnih.gov The specific electronic properties of this compound make it an attractive starting point for the design of next-generation functional materials. For instance, tetralone derivatives are being explored as key intermediates for organic light-emitting diode (OLED) materials. nbinno.com The methoxy (B1213986) group acts as an electron-donating group, while the formyl group can be readily converted into various conjugated systems, allowing for the fine-tuning of the electronic and photophysical properties of the final material.

Future research will likely involve using the formyl group as a reactive handle to build larger, conjugated molecules with potential applications as organic semiconductors or fluorescent probes. The synthesis of advanced polymers incorporating the rigid tetralone backbone is another emerging area. mdpi.commdpi.com These materials could exhibit enhanced thermal stability and unique optical properties.

In advanced organic synthesis, the compound serves as a versatile building block. Its functional groups can be orthogonally addressed to construct complex natural product skeletons or other architecturally challenging molecules. semanticscholar.org The development of methodologies to further functionalize this scaffold will be a key driver of innovation in synthetic chemistry.

| Application Area | Role of this compound | Potential Advancement |

|---|---|---|

| Organic Electronics (OLEDs) | Precursor for emissive or charge-transporting materials. nbinno.com | Development of more efficient and stable display technologies. |

| Advanced Polymers | Monomer or cross-linking agent to introduce rigidity and functionality. mdpi.com | Creation of high-performance polymers with tailored thermal and optical properties. |

| Complex Molecule Synthesis | Chiral building block with multiple reaction sites. semanticscholar.org | More efficient total synthesis of natural products and novel pharmaceuticals. |

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 2-formyl-5-methoxy-1-tetralone to ensure stability during experiments?

- Methodological Answer : Based on analogous tetralone derivatives (e.g., 6-methoxy-1-tetralone and 7-methoxy-2-tetralone), storage at 0–6°C under inert atmosphere is advised to prevent degradation of the formyl and methoxy functional groups . For long-term storage, lyophilization and desiccation are recommended to mitigate hydrolysis risks.

Q. How can researchers verify the purity of this compound after synthesis?

- Methodological Answer :

- Step 1 : Use HPLC with a C18 reverse-phase column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity.

- Step 2 : Confirm via 1H NMR (e.g., δ ~9.8 ppm for the formyl proton, δ ~3.8 ppm for methoxy protons) and 13C NMR (δ ~190 ppm for carbonyl carbon).

- Step 3 : Cross-validate with mass spectrometry (ESI-MS) for molecular ion peaks matching the theoretical m/z (e.g., calculated for C₁₂H₁₂O₃: 204.23 g/mol ± 0.5 ppm) .

Q. What synthetic routes are commonly employed to introduce the formyl group into 5-methoxy-1-tetralone?

- Methodological Answer :

- Vilsmeier-Haack Reaction : React 5-methoxy-1-tetralone with DMF and POCl₃ at 0–5°C, followed by hydrolysis to yield the formyl derivative.

- Friedel-Crafts Acylation : Use AlCl₃ as a catalyst with acetic anhydride, followed by oxidation to the aldehyde.

- Caution : Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) to avoid over-oxidation byproducts .

Advanced Research Questions

Q. How can contradictions in spectral data for this compound be resolved during characterization?

- Methodological Answer :

- Scenario : Discrepancies between experimental and literature NMR shifts (e.g., formyl proton δ >10 ppm vs. expected ~9.8 ppm).

- Analysis :

Check for solvent effects (e.g., DMSO-d₆ vs. CDCl₃).

Verify tautomeric equilibria (e.g., enol-keto forms) using variable-temperature NMR.

Compare with NIST Chemistry WebBook reference data for analogous aldehydes to validate assignments .

- Resolution : Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations and rule out impurities.

Q. What experimental design strategies minimize side reactions during formylation of 5-methoxy-1-tetralone?

- Methodological Answer :

- Design :

Temperature Control : Maintain ≤5°C during Vilsmeier-Haack to suppress polyacylation.

Stoichiometry : Use 1.2 equivalents of POCl₃ to avoid excess reagent accumulation.

Workup : Quench with ice-cold sodium acetate to stabilize the aldehyde.

- Validation : Monitor intermediates via in-situ FTIR (C=O stretch at ~1700 cm⁻¹) and isolate intermediates for LC-MS analysis .

Q. How does the methoxy group’s electronic effects influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer :

- Mechanistic Insight : The methoxy group at C5 donates electron density via resonance, activating the aromatic ring toward electrophilic substitution but deactivating the formyl group toward nucleophiles.

- Experimental Proof :

Perform Hammett studies with substituted tetralones to quantify substituent effects.

Compare reaction rates with Grignard reagents (e.g., MeMgBr) under standardized conditions.

- Data Interpretation : Lower reactivity in polar aprotic solvents (e.g., THF) supports electronic deactivation of the formyl group .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

- Methodological Answer :

- Hypothesis Testing :

Controlled Degradation Study : Expose the compound to HCl (0.1–1.0 M) at 25°C and monitor via HPLC at intervals (0, 6, 12, 24 hrs).

Product Identification : Isolate degradation products (e.g., demethylated or hydrolyzed derivatives) using preparative TLC and characterize via HRMS.

- Resolution : Conflicting data may arise from trace moisture in solvents or variable reaction temperatures. Use Karl Fischer titration to confirm solvent dryness .

Application-Oriented Questions

Q. What role does this compound play in the synthesis of polycyclic aromatic compounds?

- Methodological Answer :

- Procedure :

Aldol Condensation : React with acetophenone derivatives under basic conditions (KOH/EtOH) to form α,β-unsaturated ketones.

Diels-Alder Cyclization : Use the formyl group as a dienophile with conjugated dienes (e.g., 1,3-butadiene) to construct tetracyclic frameworks.

- Case Study : Valderrama et al. (1992) utilized similar tetralones to synthesize 1-benzazepine-6,9-quinone derivatives via regioselective cycloadditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.